![molecular formula C14H14Cl2N2O2 B5519218 1-acetyl-3-(2,4-dichlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5519218.png)

1-acetyl-3-(2,4-dichlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related diazaspiro[4.4]non-ene derivatives involves reactions between specific reactants under controlled conditions. For instance, methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates reacted with 4-benzylamino- and 4-arylaminopent-3-en-2-ones to yield 1-aryl-7-benzyl- and 1,7-diaryl-9-acetyl-4-cinnamoyl-3-hydroxy-8-methyl-1,7-diazaspiro[4.4]nona-3,8-diene-2,6-diones, highlighting a method for synthesizing complex spiro compounds (Silaichev et al., 2012).

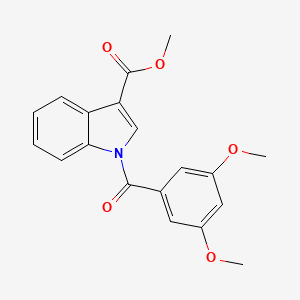

Molecular Structure Analysis

The molecular structure of related compounds, such as the 9-acetyl-4-cinnamoyl-3-hydroxy-1-(4-methoxyphenyl)-8-methyl-7-phenyl-1,7-diazaspiro[4.4]nona-3,8-diene-2,6-dione, has been elucidated using X-ray crystallography, providing insights into the 3D arrangement of atoms within the molecule and offering a foundation for understanding its reactivity and properties (Silaichev et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[4.4]non-ene derivatives includes their ability to undergo various transformations under specific conditions. These transformations can lead to the formation of new chemical bonds and structures, illustrating the versatility of these compounds in synthetic chemistry. For example, the reaction of diphenylcyclopropenone oxime with isocyanates yielding diazaspiro[2.3]hexenones showcases the potential for creating novel diazaspiro compounds through selective reactions (Yoshida et al., 1987).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, solubility, and crystal structure, are crucial for understanding the behavior of these compounds under different environmental conditions. These properties are determined through experimental measurements and can significantly influence the compound's application and handling.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity with other chemicals, and stability under various conditions, define the potential applications of diazaspiro[4.4]non-ene derivatives in chemical synthesis and other areas. Studies such as those on the reactivity of cyclopropenone oximes and isocyanates contribute to a deeper understanding of these compounds' chemical behavior (Yoshida et al., 1987).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

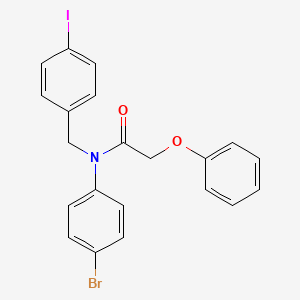

1-acetyl-3-(2,4-dichlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene is a compound involved in various chemical synthesis processes and reactions, contributing to the development of novel heterocyclic compounds. Its applications span across creating spirocyclic and heterocyclic structures, which are of interest in medicinal chemistry and material science due to their unique properties and potential therapeutic applications.

- Heterocyclic Compound Synthesis : The compound is involved in the synthesis of novel 4,6-diazaspiro[2.3]hex-1-en-5-ones through reactions with isocyanates, demonstrating its utility in constructing complex spirocyclic architectures (Yoshida et al., 1987; Yoshida et al., 1988).

- Transformation into Pyrazolines : In research exploring strained polycyclic compounds, it serves as a precursor for generating 1-acyl-3-(2-chloroethyl)-2-pyrazolines, showcasing its versatility in ring transformations and providing insights into the synthesis of bicyclic structures with potential biological activity (Tomilov et al., 1995).

- Oxime Derivative Formation : Its framework is used for generating oxime derivatives from ketones of heterocyclic spiro compounds, illustrating its role in diversifying heterocyclic chemistries and enhancing the functional group repertoire for further synthetic applications (Rahman et al., 2013).

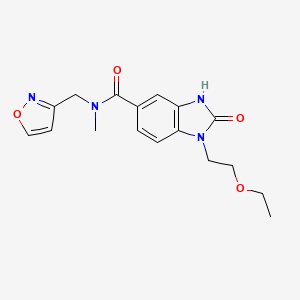

ADMET Profiling and Pharmacodynamics

The compound's derivatives are subject to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and pharmacodynamic investigations to evaluate their potential as therapeutic agents. These studies provide critical data on the biological behavior and efficacy of spirocyclic compounds, contributing to the development of new drugs and therapeutic strategies.

- Biological Assays and Behavioral Studies : Specific derivatives have been explored for their selective agonistic activities on neuronal nicotinic acetylcholine receptors, with comprehensive in vitro ADMET profiling and in vivo behavioral studies indicating favorable profiles for central nervous system applications (Matera et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O2/c1-9(19)18-14(6-2-3-7-14)20-13(17-18)11-5-4-10(15)8-12(11)16/h4-5,8H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSATYEUYBKNJBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2(CCCC2)OC(=N1)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2-fluorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5519142.png)

![3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B5519145.png)

![2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5519158.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5519162.png)

![3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5519167.png)

![2-[(3,3-dimethyl-2-oxobutyl)thio]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5519170.png)

![(3R*,4S*)-1-{5-[(diethylamino)methyl]-2-phenyl-3-furoyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5519188.png)

![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B5519195.png)

![N-(3-acetylphenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519208.png)

![4-[(3,4-dichlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5519223.png)

![methyl 3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5519237.png)